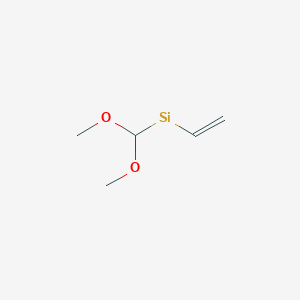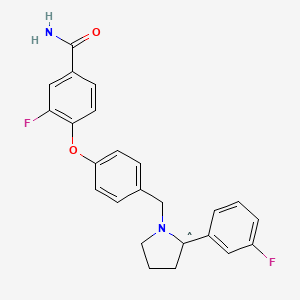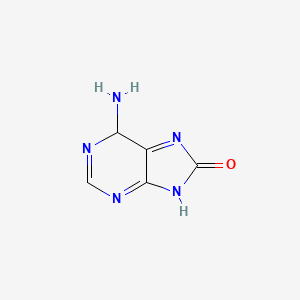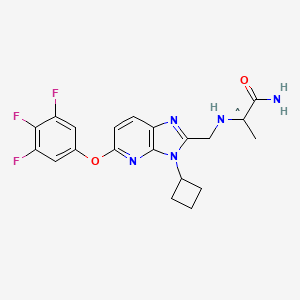
methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group attached to an indazole ring, which is further connected to a carboxamido pentanoate moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the indazole derivative.
Amidation Reaction: The carboxamido group is formed through an amidation reaction between the indazole derivative and a suitable amine.
Esterification: The final step involves esterification to introduce the pentanoate moiety, typically using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂⁻)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate can be compared with other similar compounds, such as:
Methyl(S)-2-(1-(4-chlorobenzyl)-1H-indazole-3-carboxamido)pentanoate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
Methyl(S)-2-(1-(4-methylbenzyl)-1H-indazole-3-carboxamido)pentanoate:
Methyl(S)-2-(1-(4-nitrobenzyl)-1H-indazole-3-carboxamido)pentanoate:
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H22FN3O3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C21H22FN3O3/c1-3-6-17(21(27)28-2)23-20(26)19-16-7-4-5-8-18(16)25(24-19)13-14-9-11-15(22)12-10-14/h4-5,7-12,17H,3,6,13H2,1-2H3,(H,23,26)/t17-/m0/s1 |
InChI 键 |
MFRTXWHFMBIWRY-KRWDZBQOSA-N |
手性 SMILES |
CCC[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
规范 SMILES |
CCCC(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)




![3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)
![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)
![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)


![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)
